molecular formula C15H12N4Na2O6S2 B13776904 7432-S-trans sodium salt CAS No. 97547-76-7

7432-S-trans sodium salt

Cat. No.: B13776904
CAS No.: 97547-76-7
M. Wt: 454.4 g/mol
InChI Key: BZEMMXYCXPPDCE-BATFEWGOSA-L
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Description

7432-S-trans sodium salt (CAS: 97547-76-7) is a synthetic organic compound with a complex bicyclic structure. Its molecular formula is C₁₅H₁₂N₄Na₂O₆S₂, and molecular weight is 454.4 g/mol . The IUPAC name is disodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. The compound features two sodium ions, two stereocenters, and a thiazole-containing side chain, which contributes to its bioactivity .

Key physicochemical properties include:

  • Hydrogen bond donors: 2
  • Hydrogen bond acceptors: 10
  • Rotatable bonds: 4
  • LogP (predicted): Not explicitly reported, but its structural analogs suggest moderate polarity due to carboxylate and sulfonic groups .

Discrepancies exist in the literature: One source cites a molecular formula of C₁₅H₁₄N₂O₆ (Weight: 318.28 g/mol) , which conflicts with the sulfur-containing structure in . This may indicate a misreporting or a distinct isomer; further validation is required.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

97547-76-7

Molecular Formula

C15H12N4Na2O6S2

Molecular Weight

454.4 g/mol

IUPAC Name

disodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C15H14N4O6S2.2Na/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);;/q;2*+1/p-2/b6-1+;;/t10-,13-;;/m1../s1

InChI Key

BZEMMXYCXPPDCE-BATFEWGOSA-L

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)[O-])/C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)[O-])C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7432-S-trans sodium salt involves several steps. One common method includes the reaction of diphenylmethyl 2-(2-benzyloxycarbonylamino-4-thiazolyl)acetate with diphenylmethyl formate in the presence of sodium hydride. This reaction produces a hydroxymethylene acetate, which is then subjected to a Wittig reaction with phosphorane to yield a diester. The diester is treated with trifluoroacetic acid to afford a mixture of monoacids. These monoacids are then coupled with 7-aminocephem to produce cephem esters, which are finally deprotected to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

7432-S-trans sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

7432-S-trans sodium salt has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studying the reactivity of cephem antibiotics.

    Biology: The compound is studied for its interaction with bacterial penicillin-binding proteins and its antibacterial activity.

    Medicine: It is being researched for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: The compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms.

Mechanism of Action

7432-S-trans sodium salt exerts its antibacterial effects by binding to bacterial penicillin-binding proteins, which are essential for cell wall synthesis. This binding inhibits the transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The compound has a high affinity for penicillin-binding protein 3 in Escherichia coli and other bacteria, making it effective against a wide range of bacterial species .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7432-S-trans sodium salt with structurally or functionally related sodium salts:

Parameter This compound Hydrocortisone Sodium Salt Sodium Stearate Sodium 1-Heptanesulfonate
Molecular Formula C₁₅H₁₂N₄Na₂O₆S₂ C₂₅H₃₃NaO₈ (approx.) C₁₈H₃₅NaO₂ C₇H₁₅NaO₃S
Molecular Weight (g/mol) 454.4 484.5 (hydrocortisone succinate) 306.5 202.25
Key Functional Groups Thiazole, β-lactam, carboxylate Steroid backbone, succinate ester Long-chain fatty acid salt Sulfonic acid group
Applications Pharmaceutical intermediate Anti-inflammatory, lab reagent Surfactant, emulsifier Ion-pairing agent in HPLC
Hydrogen Bond Capacity 2 donors, 10 acceptors 4 donors, 8 acceptors (estimated) 1 donor, 2 acceptors 1 donor, 3 acceptors
Safety Profile Limited data; handle with PPE Irritant; requires locked storage Low toxicity Non-hazardous (lab use)
Regulatory Status Not listed in major inventories Complies with EINECS, TSCA NF-grade Complies with USP standards

Structural and Functional Insights:

  • Hydrocortisone Sodium Salt: Unlike 7432-S-trans, hydrocortisone is a steroid derivative with anti-inflammatory applications. Its sodium succinate form enhances water solubility for intravenous use .
  • Its logP (~5.0) is higher due to its hydrophobic tail .
  • Sodium 1-Heptanesulfonate : Used in chromatography, this sulfonate lacks the bicyclic core of 7432-S-trans but shares ionic character for solubility modulation .

Pharmacological Comparison:

In contrast, hydrocortisone sodium salt is well-documented for glucocorticoid receptor binding .

Biological Activity

7432-S-trans sodium salt, identified by its CAS number 97518-16-6, is a compound that has garnered attention for its biological activity, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, examining its effects on various biological systems, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound exhibits significant pharmacological properties, primarily as an antibiotic. It is a member of the cephalosporin class, which is known for its effectiveness against a broad spectrum of bacteria. Studies have shown that it impacts platelet aggregation and vitamin K-dependent blood coagulation parameters in humans. Specifically, research indicates that 7432-S can influence platelet functions, which are crucial for hemostasis and wound healing .

The mechanisms through which 7432-S exerts its biological effects involve several pathways:

  • Inhibition of Bacterial Cell Wall Synthesis : Like other cephalosporins, it interferes with the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis and death.
  • Impact on Platelet Aggregation : The compound has been shown to affect the aggregation of platelets, potentially altering coagulation processes in clinical settings .

Case Studies

  • Effect on Platelet Aggregation : A study investigated the effects of 7432-S on human platelet aggregation and coagulation parameters. It was found that the compound significantly affected platelet function, suggesting potential implications for patients with bleeding disorders or those undergoing surgery .
  • Antimicrobial Efficacy : In vitro studies demonstrated that 7432-S exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This efficacy highlights its potential use in treating various infections.

Data Table: Biological Activity Summary

Biological Activity Observation Reference
Antibiotic EfficacyEffective against a broad spectrum of bacteria
Platelet AggregationSignificant effects on human platelet function
Coagulation ParametersAltered vitamin K-dependent parameters

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7432-S-trans sodium salt in a laboratory setting?

  • Methodological Answer : Synthesis typically involves controlled stoichiometric reactions under inert atmospheres to prevent oxidation. Key steps include dissolving precursor compounds in anhydrous solvents (e.g., ethanol or dimethylformamide), followed by gradual addition of sodium hydroxide to precipitate the sodium salt. Reaction parameters (temperature, pH, and stirring rate) must be rigorously documented to ensure reproducibility. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the compound .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, high-performance liquid chromatography (HPLC) to assess purity (>95%), and mass spectrometry (MS) for molecular weight validation. X-ray diffraction (XRD) can resolve crystallographic details. For sodium quantification, inductively coupled plasma optical emission spectroscopy (ICP-OES) is recommended. Cross-validate results with reference standards and replicate measurements to minimize instrumental bias .

Q. What safety precautions are essential when handling this compound in experimental settings?

  • Methodological Answer : Follow strict protocols for hygroscopic and reactive sodium compounds: store in airtight containers under inert gas, use glove boxes for manipulation, and avoid contact with water or oxidizing agents. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Emergency procedures for sodium fires (e.g., Class D extinguishers) must be established. Document all handling steps in line with institutional SOPs .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing by-product formation?

  • Methodological Answer : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, and sodium source). Use response surface methodology (RSM) to identify optimal conditions. Monitor reaction intermediates via in-situ Fourier-transform infrared (FTIR) spectroscopy. Kinetic studies can elucidate rate-limiting steps, while computational modeling (e.g., density functional theory) predicts thermodynamic stability of intermediates .

Q. What strategies can resolve contradictory findings regarding the compound’s stability under different environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Compare degradation profiles using HPLC-MS to identify decomposition pathways. Apply multivariate statistical analysis (e.g., principal component analysis) to differentiate between intrinsic instability and experimental artifacts. Replicate conflicting studies with standardized protocols to isolate variables (e.g., trace metal contamination) .

Q. How to design experiments to assess the interaction of this compound with biological systems while controlling for sodium interference?

  • Methodological Answer : Use isotopically labeled sodium (²³Na) to distinguish exogenous sodium from endogenous sources in cellular assays. Pair in vitro studies (e.g., cell viability assays) with in vivo models (e.g., rodent pharmacokinetics) to evaluate bioavailability and toxicity. Include control groups with equimolar sodium chloride to isolate the compound-specific effects. Validate findings using transcriptomic or metabolomic profiling .

Methodological Considerations for Data Interpretation

Q. How should researchers address variability in experimental data when studying this compound’s reactivity?

  • Methodological Answer : Apply robust statistical frameworks (e.g., Bayesian hierarchical modeling) to account for batch-to-batch variability. Use sensitivity analysis to identify critical parameters (e.g., pH, solvent purity) contributing to data dispersion. Publish raw datasets and metadata to enable meta-analyses and cross-laboratory validation .

Q. What approaches validate the compound’s hypothesized mechanism of action in complex matrices?

  • Methodological Answer : Combine targeted analytical methods (e.g., selective ion monitoring in MS) with untargeted metabolomics to detect interaction by-products. Use competitive binding assays or surface plasmon resonance (SPR) to quantify affinity for biological targets. Molecular dynamics simulations can model binding interactions at atomic resolution, corroborated by crystallographic data .

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